Methyl 3-acetamido-4-fluorobenzoate
Description
Methyl 3-acetamido-4-fluorobenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with an acetamido group at the 3-position and a fluorine atom at the 4-position. This compound is synthesized via esterification of 3-acetamido-4-fluorobenzoic acid with methanol or other alcohol derivatives under standard coupling conditions, as demonstrated in the synthesis of its chloropyridinyl ester analog (compound 19a) .
Properties
Molecular Formula |
C10H10FNO3 |
|---|---|
Molecular Weight |
211.19 g/mol |
IUPAC Name |
methyl 3-acetamido-4-fluorobenzoate |
InChI |
InChI=1S/C10H10FNO3/c1-6(13)12-9-5-7(10(14)15-2)3-4-8(9)11/h3-5H,1-2H3,(H,12,13) |
InChI Key |
XEMKMVIDNQNJDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-acetamido-4-fluorobenzoate can be synthesized through several methods. One common route involves the acylation of methyl 4-fluorobenzoate with acetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetamido-4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The acetamido group can be reduced to an amine under reducing conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing fluorine with a methoxy group yields methyl 3-acetamido-4-methoxybenzoate.
Hydrolysis: The major product is 3-acetamido-4-fluorobenzoic acid.
Reduction: The major product is methyl 3-amino-4-fluorobenzoate.
Scientific Research Applications
Methyl 3-acetamido-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-acetamido-4-fluorobenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
Methyl 3-acetamido-4-fluorobenzoate belongs to a family of fluorinated benzoate esters with variations in substituent positions and functional groups. Key analogs include:
Key Observations :
- Positional Effects: The placement of the amino and fluoro groups significantly impacts electronic properties.
- Functional Group Variations: Replacing the acetamido group with amino (e.g., Methyl 3-amino-4-fluorobenzoate) reduces hydrogen-bonding capacity, which may lower biological activity .
Halogen and Amide Substitution Analogs
Agrochemical and Pharmaceutical Derivatives
- Sulfonylurea-Based Methyl Esters : Compounds like metsulfuron methyl ester (a sulfonylurea herbicide) feature triazine and sulfonyl groups instead of acetamido-fluoro motifs, highlighting how functional groups dictate application—agricultural vs. antiviral .
Physicochemical and Functional Properties
- Solubility: Fluorine and acetamido groups likely enhance water solubility compared to non-polar analogs like methyl salicylate (logP ~2.3) .
- Stability: The electron-withdrawing fluorine and acetamido groups may improve resistance to enzymatic degradation compared to amino-substituted analogs .
Biological Activity
Methyl 3-acetamido-4-fluorobenzoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a fluorine atom, which can enhance its binding affinity to biological targets, making it a valuable scaffold in drug design.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine substitution is believed to increase metabolic stability and bioavailability, which are critical factors in drug development.
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer and inflammation.
- Receptor Modulation: It may also modulate receptor activity, influencing physiological responses.
Synthesis and Derivatives
This compound can be synthesized through various chemical reactions, including Fischer esterification and subsequent modifications. The synthesis often involves starting materials like 4-fluoro-3-methylbenzoic acid.
Synthetic Pathway Overview:
- Fischer Esterification:
- Reacting 4-fluoro-3-methylbenzoic acid with methanol in the presence of an acid catalyst.
- Acetamide Formation:
- Introducing an acetamido group through amide coupling reactions.
Biological Studies and Case Studies
Several studies have investigated the biological activity of this compound and its derivatives. Here are notable findings:
Research Findings
- Anticancer Activity:
- Anti-inflammatory Effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
